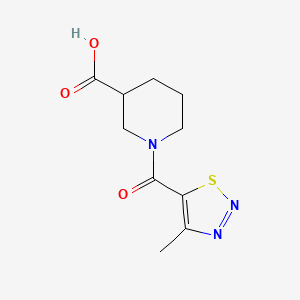![molecular formula C10H13ClN2 B1420305 N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1094883-18-7](/img/structure/B1420305.png)
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Übersicht
Beschreibung
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications in Organophosphate Poisoning
Gacyclidine, a novel anti-NMDA compound, has shown promise as an adjuvant medication in treating organophosphate poisoning, particularly in scenarios mimicking military or terrorist attacks using soman as the nerve agent. Studies on primates have demonstrated that gacyclidine, when used alongside conventional emergency treatments, can ensure rapid normalization of EEG activity, clinical recovery, and neuroprotection, highlighting its therapeutic value as a CNS protective agent (Lallement et al., 1999).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP), a compound with a similar cyclopropane structure, has been extensively studied for its ability to inhibit ethylene action in a variety of fruits, vegetables, and floricultural crops, showing significant potential to enhance the postharvest quality and shelf life of these products. Effective concentrations of 1-MCP are low, and its application ranges have been optimized for various temperature and duration conditions to achieve desired effects, illustrating its versatile role in agricultural science (Blankenship & Dole, 2003).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant potential in the fields of organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been employed in forming metal complexes, designing catalysts, and in various medicinal applications, showcasing their importance in advancing chemistry and pharmacology (Li et al., 2019).
Controlled Release Technologies in Food Preservation
Research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP, has highlighted innovative approaches to improve the safety and quality of fresh produce. Various formulations and compositions have been developed to achieve controlled release, with a focus on optimizing water penetration to initiate release, indicating a promising direction for enhancing food preservation techniques (Chen et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
I hope this helps! If you have a different compound or a specific aspect of “N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine” that you’d like to know about, feel free to ask!
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLTZMGDKDERSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




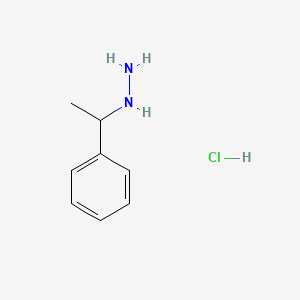
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
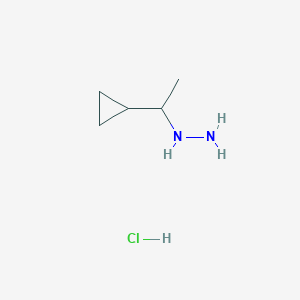
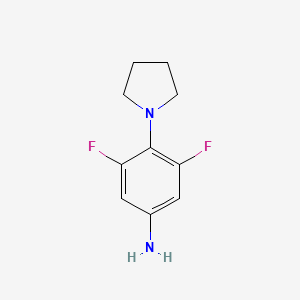
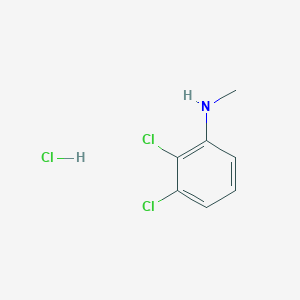
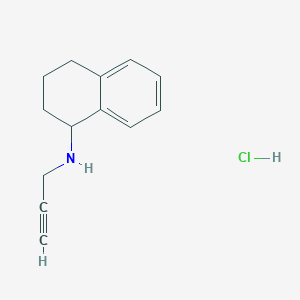
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
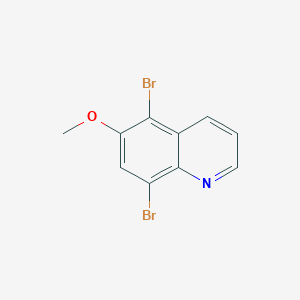
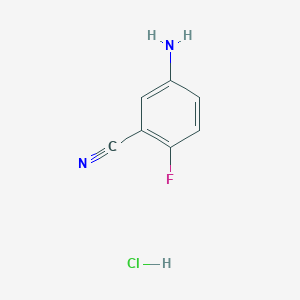
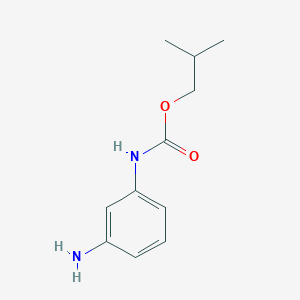
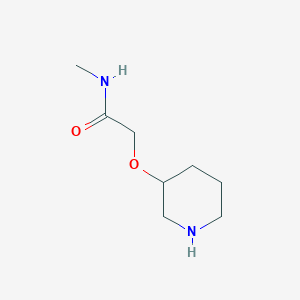
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
